molecular formula C23H33N3O8 B1679794 Proxazole citrate CAS No. 132-35-4

Proxazole citrate

Cat. No. B1679794
CAS RN: 132-35-4
M. Wt: 479.5 g/mol
InChI Key: WFAULHLDTDDABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proxazole citrate is a carbonyl compound . It is an unusual drug because it possesses both anti-inflammatory and antispasmodic properties . It is used for functional gastrointestinal disorders in veterinary and acute renal insufficiency . In animal models, Proxazole has antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities .


Molecular Structure Analysis

Proxazole citrate has a molecular formula of C23H33N3O8 . Its molecular weight is 479.5 g/mol . The IUPAC name for Proxazole citrate is N, N -diethyl-2- [3- (1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid .

Scientific Research Applications

Anti-inflammatory Applications

Proxazole citrate exhibits significant anti-inflammatory properties . It is particularly effective against edematous responses and uniquely does not produce ulcerogenic effects, which are common in most anti-inflammatory drugs . This makes it a valuable compound for treating conditions where inflammation leads to tissue edema without the risk of gastrointestinal ulcers.

Antispasmodic Properties

The compound has been shown to possess antispasmodic properties , specifically inhibiting smooth muscle spasms. This activity is observed both at the vascular and intestinal levels, providing relief from spasms without interfering with the normal physiological functions of the tissues .

Hypertension Management

In experimental models, Proxazole citrate has been used to prevent renal hypertension in rats. The compound’s ability to manage hypertension may be linked to its antispasmodic action, which could reduce vascular resistance and, consequently, blood pressure .

Renal Health Research

Proxazole citrate has potential applications in studying renal alterations. Its preventive action in experimentally induced renal hypertension suggests it could be useful in understanding and managing ischemic-inflammatory processes in the kidneys .

Pharmacological Studies

As a compound with both anti-inflammatory and antispasmodic effects, Proxazole citrate is of interest in pharmacological research. It provides a unique opportunity to study a drug that can address multiple symptoms without some of the common side effects associated with anti-inflammatory medications .

Synthesis and Design of New Compounds

The chemical structure of Proxazole citrate, particularly the 1,2,4-oxadiazole ring, is of interest in the design and synthesis of new compounds. Researchers are exploring this structure for its potential anticancer activity, among other therapeutic applications .

properties

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAULHLDTDDABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048760
Record name Proxazole citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proxazole citrate

CAS RN

132-35-4
Record name Proxazole citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxazole citrate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Proxazole citrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROXAZOLE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?

A: The research primarily explores Proxazole citrate's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].

Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of Proxazole citrate being explored?

A2: Yes, the research suggests that Proxazole citrate may have potential applications beyond treating ulcers. Studies have investigated its effects on:

  • Labor: Its use during labor has been explored [].
  • Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
  • Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
  • Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].

Q3: What methods were employed to study the effects of Proxazole citrate on stomach diseases?

A: Researchers utilized direct injection techniques using a gastrofiberscope to study Proxazole citrate's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.

Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?

A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding Proxazole citrate's role within the context of peptic ulcer management.

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